molecular formula C11H15BrN2O3 B567656 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline CAS No. 1330750-39-4

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline

Cat. No.: B567656
CAS No.: 1330750-39-4
M. Wt: 303.156
InChI Key: OOYVHFHUOZHVFE-UHFFFAOYSA-N
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Description

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline is an organic compound characterized by its yellow crystalline solid appearance It is a derivative of aniline, featuring bromine, ethoxy, isopropyl, and nitro functional groups

Preparation Methods

The synthesis of 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline involves multiple steps, typically starting with a benzene derivative. The synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Bromination: Addition of the bromine atom.

    Ethoxylation: Introduction of the ethoxy group.

    Isopropylation: Addition of the isopropyl group.

A common method involves a Friedel-Crafts acylation followed by a Clemmensen reduction . The nitration step must precede bromination due to the meta-directing nature of the nitro group .

Chemical Reactions Analysis

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions.

Common reagents include nitric acid for nitration, bromine for bromination, and reducing agents like tin and hydrochloric acid for reduction . Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and ethoxy groups can influence the compound’s reactivity and binding properties. The exact pathways depend on the specific application and context of use.

Properties

IUPAC Name

4-bromo-5-ethoxy-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-4-17-11-6-9(13-7(2)3)10(14(15)16)5-8(11)12/h5-7,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYVHFHUOZHVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)NC(C)C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716668
Record name 4-Bromo-5-ethoxy-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-39-4
Record name 4-Bromo-5-ethoxy-N-(1-methylethyl)-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-ethoxy-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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